REACTION_CXSMILES
|
[C:1]([C:4]1[C:5](=[O:24])[NH:6][N:7]=[C:8]([C:17]2[CH:22]=[CH:21][C:20]([Cl:23])=[CH:19][CH:18]=2)[C:9]=1[C:10]1[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][CH:11]=1)(=[O:3])[CH3:2].C1(=O)O[CH2:28][CH2:27][O:26]1.[OH-].[K+].C(=O)=O>CN(C)C=O.O>[C:1]([C:4]1[C:5](=[O:24])[N:6]([CH2:28][CH2:27][OH:26])[N:7]=[C:8]([C:17]2[CH:22]=[CH:21][C:20]([Cl:23])=[CH:19][CH:18]=2)[C:9]=1[C:10]1[CH:11]=[CH:12][C:13]([Cl:16])=[CH:14][CH:15]=1)(=[O:3])[CH3:2] |f:2.3|
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C(NN=C(C1C1=CC=C(C=C1)Cl)C1=CC=C(C=C1)Cl)=O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C1(OCCO1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the flask placed in an oil bath
|
Type
|
CUSTOM
|
Details
|
(110°-120° C.)
|
Type
|
CUSTOM
|
Details
|
(ca. 3.5 hours)
|
Duration
|
3.5 h
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate was separated by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from methanol (85 ml)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1C(N(N=C(C1C1=CC=C(C=C1)Cl)C1=CC=C(C=C1)Cl)CCO)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |